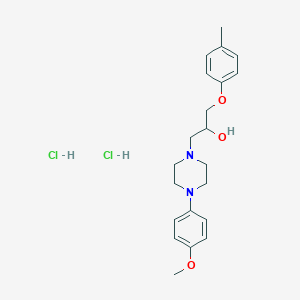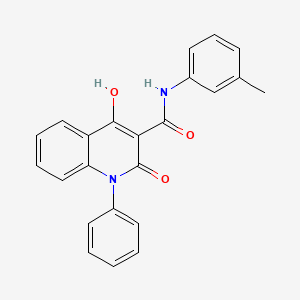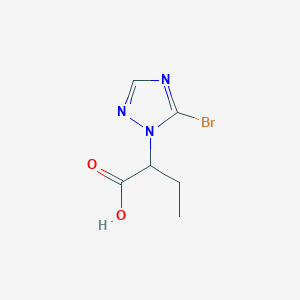
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile
Übersicht
Beschreibung
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a tetrahydro modification, which can influence its chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization and nitrile formation. One common method includes the use of catalytic redox cycling based on Ce(IV)/Ce(III)/H₂O₂ redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s biological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in material synthesis and catalysis studies due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For example, it inhibits the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of T cell proliferation . This mechanism is crucial for its potential immunomodulatory effects.
Vergleich Mit ähnlichen Verbindungen
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antitumor activity by acting as a protein kinase inhibitor.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with vitamin B12-like activity.
Benzimidazole itself: The parent compound with a wide range of biological activities including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its tetrahydro modification, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBMWHDTJMBDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)
![2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2702757.png)
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2702759.png)

![1-[(4-fluorophenyl)methoxy]-1H-imidazole](/img/structure/B2702761.png)
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)

![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)
![(Z)-ethyl 2-(6-isopropyl-2-((2-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702768.png)
![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)
![(5E)-2-(4-acetylpiperazin-1-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2702771.png)
![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)
![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)

